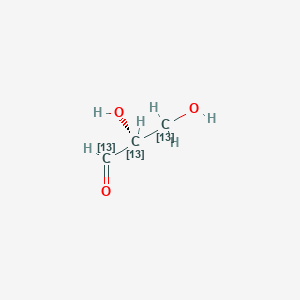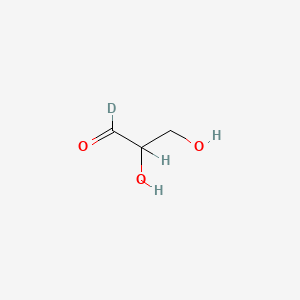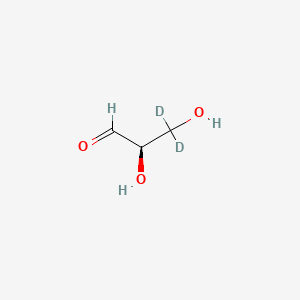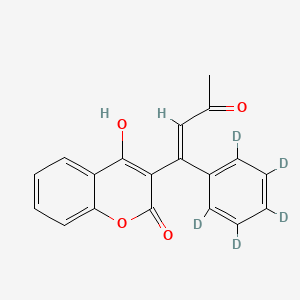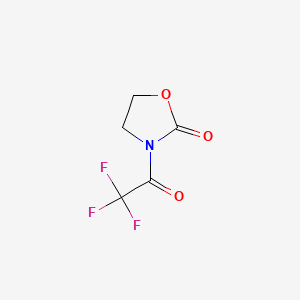
3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one is a heterocyclic compound that contains both an oxazolidinone ring and a trifluoroacetyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the trifluoroacetyl group imparts distinct electronic properties, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one typically involves the reaction of oxazolidinone with trifluoroacetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:
Oxazolidinone+Trifluoroacetic Anhydride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures high efficiency and yield, while maintaining the purity of the product. The use of automated systems and controlled reaction conditions minimizes the risk of side reactions and enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield trifluoromethylated oxazolidinones.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various trifluoromethylated and substituted oxazolidinones, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one involves its interaction with various molecular targets. The trifluoroacetyl group enhances the compound’s electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic Acid: A simpler compound with similar trifluoromethyl group but lacks the oxazolidinone ring.
Trifluoroacetyl Indoles: Compounds that contain a trifluoroacetyl group attached to an indole ring.
Trifluoromethylated Oxazoles: Compounds with a trifluoromethyl group attached to an oxazole ring.
Uniqueness
3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one is unique due to the combination of the trifluoroacetyl group and the oxazolidinone ring. This dual functionality imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its significance in scientific research.
Properties
CAS No. |
158962-11-9 |
|---|---|
Molecular Formula |
C5H4F3NO3 |
Molecular Weight |
183.086 |
IUPAC Name |
3-(2,2,2-trifluoroacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H4F3NO3/c6-5(7,8)3(10)9-1-2-12-4(9)11/h1-2H2 |
InChI Key |
GVDHGWMICZRFTL-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1C(=O)C(F)(F)F |
Synonyms |
2-Oxazolidinone, 3-(trifluoroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)
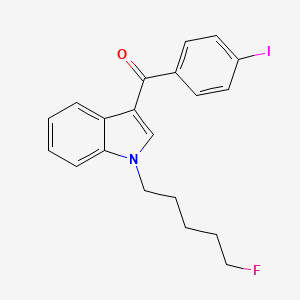
![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)

![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

